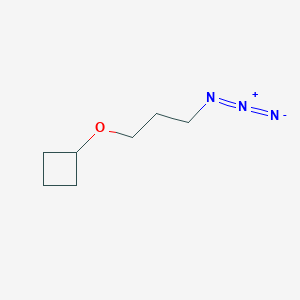

3-Azidopropoxycyclobutane

Description

Contextualization of Azido-Functionalized Molecules in Contemporary Organic Chemistry

Organic azides, compounds containing the azido (B1232118) group (–N₃), are versatile and highly reactive functional groups that have become indispensable in contemporary organic synthesis. mdpi.comacs.org Their utility stems from a unique set of chemical properties. The azide (B81097) group is a powerful nucleophile, can be reduced to a primary amine, and perhaps most notably, can undergo 1,3-dipolar cycloaddition reactions. masterorganicchemistry.com

One of the most prominent applications of azides is in "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgsigmaaldrich.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable triazole linkage. organic-chemistry.orgwikipedia.org This reaction's reliability and biocompatibility have made it a go-to method for applications ranging from drug discovery to materials science and bioconjugation. sigmaaldrich.combiochempeg.com

Beyond cycloadditions, the azide group serves as a precursor to highly reactive nitrene intermediates upon thermal or photochemical decomposition, which can then undergo a variety of transformations to form new C-N bonds. nih.gov Furthermore, azides can be readily reduced to primary amines under mild conditions, making them valuable as "masked" amine groups in multi-step syntheses. masterorganicchemistry.com The Staudinger reaction, for instance, provides a gentle method for this transformation using phosphines. nih.gov This diverse reactivity profile cements the role of azido-functionalized molecules as crucial building blocks in the synthesis of complex nitrogen-containing compounds, including pharmaceuticals and functional materials. acs.orgnih.gov

Significance of Cyclobutane (B1203170) Derivatives as Synthetic Precursors

Cyclobutane derivatives, four-membered carbocyclic rings, are another class of compounds that have garnered significant interest in organic synthesis. researchgate.net Their importance is largely attributed to their inherent ring strain, which is a consequence of the deviation of their bond angles from the ideal tetrahedral angle. This strain energy can be harnessed to drive a variety of chemical transformations that are not readily accessible with acyclic or larger ring systems.

The controlled ring-opening of cyclobutanes provides a powerful method for the stereoselective synthesis of complex acyclic molecules. mdpi.com Additionally, cyclobutane derivatives can undergo ring-expansion reactions to form five-membered rings or participate in rearrangements to construct intricate molecular architectures. mdpi.com These transformations make them highly versatile synthetic intermediates. nih.gov

The synthesis of cyclobutane rings themselves can be achieved through various methods, with [2+2] cycloadditions being one of the most common approaches. mdpi.com The chiral cyclobutane motif is found in numerous natural products and biologically active molecules, further highlighting the importance of developing synthetic routes to these structures. uni-halle.de The unique conformational constraints and reactivity of cyclobutane derivatives make them valuable scaffolds in medicinal chemistry and materials science, offering a three-dimensional diversity that is highly sought after in modern drug design. rsc.orgresearchgate.net

Academic Research Landscape of 3-Azidopropoxycyclobutane

A comprehensive survey of the current academic literature reveals that this compound is not a widely studied compound. While a CAS number (2138394-51-9) exists for "(3-azidopropoxy)cyclobutane," indicating its synthesis and characterization in some capacity, dedicated research articles detailing its synthesis, properties, and reactivity are not present in major scientific databases. sigmaaldrich.com The lack of extensive research on this specific molecule suggests that it may be a novel compound with untapped potential or an intermediate in a proprietary synthetic sequence that has not been publicly disclosed.

The research landscape can therefore be considered nascent. However, the combination of the azido group and the cyclobutane ring within a single molecule suggests several promising avenues for future research. The azido group could be utilized in click chemistry to attach the cyclobutane moiety to larger molecules, such as polymers or biomolecules. sigmaaldrich.comwikipedia.org The propoxy linker provides flexibility and separates the reactive azide from the strained ring.

Furthermore, the cyclobutane ring itself could serve as a reactive handle. For instance, reactions that involve the ring-opening or expansion of the cyclobutane could be explored to generate novel linear or larger cyclic structures containing an azido-propyl side chain. Research into the synthesis of related structures, such as (4-Azido-1-bromobutylidene)cyclobutane, has been reported, indicating an interest in combining these two functional motifs. acs.org The intramolecular Schmidt reaction of azides with cyclobutanol (B46151) derivatives has also been explored as a route to nitrogen-containing heterocycles. chimia.ch

Given the well-established utility of both azides and cyclobutanes in organic synthesis, it is reasonable to anticipate that future research on this compound could focus on its application as a bifunctional building block in the synthesis of complex target molecules, materials with unique properties, or as a probe in chemical biology.

Data Tables

Table 1: General Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

| CAS Number | 2138394-51-9 sigmaaldrich.com |

| Physical State | Likely a liquid at room temperature |

| Boiling Point | Not reported in the literature |

| Density | Not reported in the literature |

Note: The physical properties are predicted based on the structure and have not been experimentally verified in published literature.

Structure

3D Structure

Properties

IUPAC Name |

3-azidopropoxycyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c8-10-9-5-2-6-11-7-3-1-4-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZRJTSBWFRWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azidopropoxycyclobutane

Precursor Synthesis and Functionalization Routes

The construction of 3-Azidopropoxycyclobutane logically begins with the synthesis of a functionalized cyclobutane (B1203170) precursor. A common and versatile method for forming the cyclobutane ring is the [2+2] cycloaddition reaction. nih.gov For instance, the cycloaddition of a ketene (B1206846) with an alkene can yield a cyclobutanone (B123998), which serves as a pivotal intermediate. nih.gov This cyclobutanone can then be reduced to the corresponding cyclobutanol (B46151), providing a hydroxyl group for subsequent functionalization.

Once a suitable cyclobutane precursor, such as cyclobutanol or a halo-cyclobutane, is obtained, the azidopropoxy moiety can be introduced. This is typically achieved through a nucleophilic substitution reaction. One viable pathway involves the etherification of cyclobutanol with a bifunctional three-carbon linker. For example, reacting cyclobutanol with a compound like 1-bromo-3-chloropropane (B140262) under basic conditions (Williamson ether synthesis) would yield 3-chloropropoxycyclobutane. The terminal chlorine atom can then be displaced by an azide (B81097) nucleophile, such as sodium azide, to furnish the final product.

An alternative strategy involves introducing the azide group earlier in the synthesis. A precursor like 3-azidopropan-1-ol (B1278768) can be synthesized and then coupled with a functionalized cyclobutane, such as cyclobutyl tosylate or a cyclobutyl halide, via an etherification reaction.

The functionalization of the cyclobutane ring itself is a key consideration. Direct C-H functionalization techniques are emerging as powerful tools in organic synthesis. nih.govnih.gov These methods could potentially allow for the direct introduction of the propoxy chain onto an unactivated C-H bond of the cyclobutane ring, although this would require careful selection of catalysts to control the site of reaction. nih.gov

Below is a table summarizing potential precursor functionalization routes:

Table 1: Precursor Synthesis and Functionalization Strategies| Precursor | Reagent(s) for Functionalization | Intermediate | Final Step Reagent | Product |

|---|---|---|---|---|

| Cyclobutanol | 1. NaH 2. 1-Bromo-3-chloropropane | 3-Chloropropoxycyclobutane | NaN₃ | This compound |

| Cyclobutanol | 1. NaH 2. 3-Azido-1-bromopropane | N/A | N/A | This compound |

| Cyclobutyl bromide | 3-Azidopropan-1-ol, NaH | N/A | N/A | This compound |

| Cyclobutanone | 1. NaBH₄ 2. TsCl, Pyridine | Cyclobutyl tosylate | 3-Azidopropan-1-ol, NaH | This compound |

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is a critical aspect of synthesizing substituted cyclobutanes, as the spatial arrangement of substituents can significantly influence the molecule's properties. fiveable.me For a molecule like this compound, if the cyclobutane ring bears other substituents, the stereochemistry (cis/trans isomerism) of the azidopropoxy group relative to the other groups becomes important.

Stereocontrol can be exerted at various stages of the synthesis:

During Ring Formation: The stereochemistry of the cyclobutane ring can often be controlled during the [2+2] cycloaddition reaction. The stereochemistry of the starting alkenes can be transferred to the product, making the reaction stereospecific. mdpi.com Furthermore, the use of chiral catalysts in cycloaddition reactions can induce enantioselectivity, leading to the formation of a specific enantiomer of the cyclobutane core. mdpi.comnumberanalytics.com

Substrate-Directed Functionalization: The existing stereocenters on a chiral cyclobutane precursor can direct the approach of incoming reagents. This substrate control can dictate the stereochemical outcome of the functionalization step where the azidopropoxy group is attached.

Catalyst-Controlled Functionalization: Modern synthetic methods increasingly rely on catalysts to dictate stereochemistry, sometimes overriding the influence of the substrate itself. nih.gov For instance, rhodium-catalyzed C-H functionalization can be tuned by selecting the appropriate chiral ligand to achieve regio- and stereoselective introduction of a functional group at a specific position, such as the C1 or C3 position of a substituted cyclobutane. nih.gov This approach could provide access to specific cis- or trans-1,3-disubstituted cyclobutanes. nih.gov

The table below outlines key strategies for stereochemical control.

Table 2: Strategies for Stereochemical Control| Control Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Substrate Control | Existing stereocenters on the cyclobutane precursor guide the stereochemical course of subsequent reactions. | Diastereoselective synthesis of cis or trans isomers. | nih.gov |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. numberanalytics.com | Formation of a specific enantiomer after removal of the auxiliary. | numberanalytics.com |

| Chiral Catalyst | A small amount of a chiral catalyst creates a chiral environment, favoring the formation of one stereoisomer over others. numberanalytics.com | Enantioselective or diastereoselective synthesis. | mdpi.comnih.gov |

| Kinetic Resolution | A chiral reagent or catalyst reacts faster with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. fiveable.me | Separation of enantiomers from a racemic mixture. | fiveable.me |

Novel Synthetic Approaches to Azidocyclobutane Systems

Beyond traditional cycloadditions and substitutions, several novel methodologies have emerged that offer innovative pathways to construct functionalized cyclobutane systems, including those bearing azide groups.

One such advanced strategy is the ring contraction of larger, more easily accessible rings. For example, a highly stereoselective synthesis of substituted cyclobutanes can be achieved from readily available pyrrolidines through a process involving iodonitrene chemistry. acs.orgnih.govntu.ac.uk This method proceeds via a nitrogen extrusion process and can create multiple contiguous stereocenters with high fidelity. acs.orgnih.gov

Strain-release driven reactions represent another modern approach. Highly strained molecules like bicyclo[1.1.0]butanes can be used as building blocks. nih.gov These compounds can undergo palladium-catalyzed reactions to form highly functionalized, spirocyclic, or substituted cyclobutanes in a modular fashion, offering a convenient way to introduce the cyclobutane motif. nih.gov

The direct functionalization of C-H bonds is a powerful strategy that enhances synthetic efficiency by avoiding the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H arylation using directing groups like aminoquinolines has been successfully applied to cyclobutane systems, demonstrating that even strong sp³ C-H bonds on the four-membered ring can be selectively functionalized. nih.govacs.org This logic could be extended to introduce other functionalities, paving the way for more direct syntheses of compounds like this compound.

Finally, the use of electron-donor–acceptor (EDA) complexes under visible light photocatalysis is a burgeoning area. Such methods have been used to initiate cycloadditions to form cyclobutane rings, offering a mild and efficient alternative to thermal methods. beilstein-journals.org

A comparison of these novel approaches is presented below.

Table 3: Comparison of Novel Synthetic Approaches| Method | Key Principle | Advantages | Potential Application for Azidocyclobutanes |

|---|---|---|---|

| Pyrrolidine (B122466) Ring Contraction | Nitrogen extrusion from a pyrrolidine derivative to form a C-C bond. acs.orgnih.gov | High stereoselectivity, access to complex substitution patterns. | Stereocontrolled synthesis of the core cyclobutane ring. |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond using a catalyst. nih.govnih.gov | High atom and step economy, late-stage functionalization. | Direct attachment of the side-chain or a handle for its installation. |

| Strain-Release Reactions | Ring-opening or addition reactions of highly strained precursors like bicyclo[1.1.0]butanes. nih.gov | Modular synthesis, rapid construction of complex cyclobutanes. | Formation of a functionalized cyclobutane ready for side-chain attachment. |

| EDA Complex Photocycloaddition | Light-induced cycloaddition between an electron donor and acceptor. beilstein-journals.org | Mild reaction conditions, use of visible light. | Formation of the cyclobutane ring under gentle conditions. |

Chemical Reactivity and Reaction Mechanisms of 3 Azidopropoxycyclobutane

Mechanistic Investigations of Azide-Involved Transformations

The azide (B81097) group in 3-azidopropoxycyclobutane is a key player in its chemical reactivity, primarily participating in 1,3-dipolar cycloaddition reactions. wikipedia.orgwikipedia.org These reactions are powerful tools for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, yielding 1,4-disubstituted 1,2,3-triazoles exclusively. wikipedia.orgbeilstein-journals.org This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, valued for its reliability and broad applicability. wikipedia.orgijrpc.com The CuAAC is not a concerted cycloaddition but proceeds through a stepwise mechanism involving copper(I) acetylide intermediates. wikipedia.orgrsc.org

The catalytic cycle is thought to begin with the formation of a copper(I) acetylide from a terminal alkyne. The azide, in this case this compound, then coordinates to the copper center. This is followed by the formation of a six-membered copper(III) metallacycle intermediate. ijrpc.com Subsequent ring contraction and protonolysis release the triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. ijrpc.comrsc.org The use of ligands, such as tris(triazolyl)amine, can stabilize the Cu(I) oxidation state and enhance reaction efficiency, particularly in aqueous environments. nih.gov

| Mechanistic Step | Description |

| 1. Acetylide Formation | A terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. |

| 2. Azide Coordination | This compound coordinates to the copper center of the acetylide intermediate. |

| 3. Metallacycle Formation | A six-membered copper(III) metallacycle is formed. |

| 4. Ring Contraction | The metallacycle undergoes ring contraction to a triazolyl-copper derivative. |

| 5. Protonolysis | The triazolyl-copper derivative is protonated to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. |

This table outlines the generally accepted stepwise mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a cycloalkyne, where the ring strain provides the driving force for the reaction to proceed without a catalyst. nih.govmagtech.com.cn The mechanism of SPAAC is a concerted [3+2] cycloaddition. researchgate.net

The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cn The design of these strained alkynes is crucial for achieving rapid reaction rates. magtech.com.cn For this compound, the reaction would proceed by the concerted interaction of the azide's 1,3-dipole with the strained triple bond of the cycloalkyne, passing through a single transition state to form the triazole product. researchgate.net Secondary interactions, such as those involving boronate esters, have been shown to accelerate the reaction and control regioselectivity. chemrxiv.org

Other 1,3-Dipolar Cycloaddition Reactions

While the azide-alkyne cycloadditions are the most prominent, the azide group can, in principle, participate in other 1,3-dipolar cycloadditions with different dipolarophiles, such as alkenes, nitriles, and carbonyls. wikipedia.orgwikipedia.orgorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition is a general method for forming five-membered heterocycles. organic-chemistry.org With alkenes, for example, the reaction would yield triazolines. However, these reactions are often less favorable than with alkynes and may require harsher conditions. wikipedia.org Azomethine ylides, another class of 1,3-dipoles, are also known to react with carbonyl compounds to form oxazolidines. mdpi.com

Influence of the Cyclobutane (B1203170) Moiety on Reactivity and Selectivity

The cyclobutane ring in this compound is not merely a passive scaffold but can actively influence the molecule's reactivity. The inherent ring strain of the cyclobutane, with bond angles distorted from the ideal tetrahedral angle, makes it more reactive than its acyclic or larger-ring counterparts. uwo.ca This increased reactivity can manifest in several ways.

The presence of electron-donating and electron-accepting groups on adjacent carbons of a cyclobutane can further activate the ring system. uwo.ca In this compound, the ether oxygen can act as an electron-donating group, potentially influencing the electronic properties of the ring and, consequently, its reactivity in various transformations. The steric bulk of the cyclobutane group can also play a role in controlling the selectivity of reactions involving the azide group.

Advanced Mechanistic Studies of Ring-Opening and Rearrangement Reactions

The strained nature of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions, often under acidic or thermal conditions. uwo.camsu.edu These reactions can lead to the formation of a variety of products, expanding the synthetic utility of cyclobutane-containing molecules.

For instance, donor-acceptor cyclobutanes can undergo ring-opening and nucleophilic addition under mild conditions to yield substituted products. uwo.ca In the context of this compound, this could involve the opening of the cyclobutane ring to form a carbocationic intermediate, which could then be trapped by a nucleophile.

3 Azidopropoxycyclobutane As a Versatile Synthetic Building Block

Modular Synthesis of Complex Molecular Architectures

Modular synthesis is a strategy used to construct complex molecules from smaller, interchangeable building blocks (modules). Current time information in Bangalore, IN. This approach allows for the rapid generation of molecular diversity and the systematic variation of properties. The azide (B81097) group is an ideal functional handle for modular synthesis due to its high reactivity and specificity in click reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where an azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, tolerates a wide variety of other functional groups, and proceeds under mild conditions, making it a powerful tool for linking different molecular modules together.

A molecule such as 3-Azidopropoxycyclobutane, with its terminal azide, is theoretically well-suited for this purpose. It could be used to "click" the cyclobutane-propoxy module onto any alkyne-functionalized molecule, thereby introducing the unique structural features of the cyclobutane (B1203170) ring into a larger, more complex architecture. However, a detailed review of available scientific literature did not yield specific studies where this compound was explicitly used for the modular synthesis of complex molecular architectures.

Application in Macromolecular Synthesis

Macromolecular synthesis involves the assembly of monomers into polymers, which are large molecules essential for modern materials. The properties of these materials can be precisely engineered by choosing monomers with specific functional groups. The azide and cyclobutane groups on this compound make it a candidate for creating specialized polymers.

Polymerization is the process of joining monomers together to form a polymer chain. There are various mechanisms for polymerization, including chain-reaction and step-reaction polymerization. The azide group on this compound allows it to participate in specific types of step-growth polymerization, most notably those involving click chemistry.

Poly-1,2,3-triazoles are a class of polymers where the monomer units are linked by 1,2,3-triazole rings. These polymers are known for their unique properties, including high thermal stability and the ability to coordinate with metal ions. They are typically synthesized via CuAAC polymerization, reacting monomers that contain azide and alkyne functionalities. This can be achieved by polymerizing AB-type monomers (containing both an azide and an alkyne) or by reacting A₂-type monomers (diazides) with B₂-type monomers (dialkynes).

While this is a well-established method for creating novel polymers, specific research detailing the use of this compound as a monomer for the synthesis of poly-1,2,3-triazole systems has not been reported in the reviewed literature.

Functional polymers are macromolecules that contain specific reactive groups, allowing for the tailoring of their physical and chemical properties or for subsequent chemical modification. The incorporation of monomers like this compound into a polymer backbone could yield a functional material in two ways. First, the cyclobutane ring itself imparts a rigid, non-planar structure to the polymer chain, which can influence properties like glass transition temperature and crystallinity. Second, the azide group serves as a versatile handle for post-polymerization modification. After the initial polymer is formed, the pendant azide groups can be used to attach other functional molecules via click chemistry, allowing for the creation of materials with tailored surface properties, solubility, or biological activity.

Despite this potential, the scientific literature lacks specific examples of functional polymeric materials developed directly from this compound.

Dendrimers and hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like architecture. Dendrimers are perfectly branched and uniform, while hyperbranched polymers have a more irregular structure. Their unique globular shape leads to properties like low viscosity and high solubility compared to linear polymers of similar molecular weight.

The synthesis of these structures often involves the polymerization of AB₂-type monomers, where 'A' and 'B' are complementary reactive groups, such as an alkyne and azides. The rigid and stereochemically defined nature of the cyclobutane ring makes it an interesting component for introducing structural control within these complex architectures.

While no studies were found that use this compound specifically, related research has demonstrated the successful incorporation of other cyclobutane derivatives into dendrimers. For instance, Kotha et al. synthesized a series of C₃-symmetric peptide dendrimers containing a chiral cyclobutane core. This work highlights the feasibility of using cyclobutane moieties as building blocks for creating complex, three-dimensional dendritic structures.

| Dendrimer Feature | Description from Kotha et al. Study |

|---|---|

| Core Structure | 1,3,5-Trisubstituted benzene |

| Key Building Blocks | Chiral γ,ε-amino diacid derivatives containing a cyclobutane moiety; γ-tetrapeptide |

| Synthetic Approach | Convergent synthesis |

| Key Reaction | Synthesis of N-centered amides from 1,3,5-triaminobenzene |

| Resulting Structure | Highly functionalized C₃-symmetric peptide dendrimers incorporating a chiral cyclobutane ring |

This table summarizes findings on the synthesis of cyclobutane-containing dendrimers. It is important to note that this study did not use this compound but demonstrates the principle of incorporating cyclobutane units into dendritic architectures.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. Cross-linked networks are formed when polymer chains are linked together by covalent or physical bonds, resulting in a solid, insoluble material.

Click chemistry is a valuable tool for forming such networks. For example, a polymer with multiple alkyne groups can be cross-linked by adding a small molecule that has two or more azide groups (a diazide or triazide). This reaction forms a stable, covalently cross-linked hydrogel or network. The efficiency and specificity of the click reaction allow for gel formation under mild, often biocompatible, conditions.

Given its azide functionality, this compound could theoretically be modified to create a di-alkyne and then polymerized with a diazide to form a cross-linked network. Alternatively, it could be used to functionalize a pre-existing polymer, introducing azide groups that could then participate in a cross-linking reaction. However, searches of scientific databases did not identify any published research describing the use of this compound for the synthesis of hydrogels or other cross-linked networks.

Formation of Poly-1,2,3-Triazole Systems

Construction of Dendrimeric and Hyperbranched Structures

Integration into Supramolecular Assemblies and Macrocycles

The incorporation of bifunctional building blocks is a cornerstone of supramolecular chemistry, leading to the formation of complex, ordered structures from smaller molecular components. These assemblies are held together by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Macrocycles, large cyclic molecules, represent a significant class of compounds within this field, often synthesized through reactions that favor ring formation.

Theoretically, this compound could serve as a valuable component in the construction of novel supramolecular systems and macrocycles. Its azide functionality provides a reactive handle for connection to other molecules, while the cyclobutane unit could impart specific conformational constraints or act as a rigid spacer element. For instance, it could be envisaged that a di-alkyne functionalized molecule could react with two equivalents of this compound to form a larger, more complex structure.

However, a thorough search of chemical databases and scientific literature reveals no specific examples or research findings where this compound has been utilized for these purposes. The synthesis of macrocycles and other supramolecular structures typically employs more readily available or specifically designed building blocks to achieve the desired architecture and properties. americanpharmaceuticalreview.comcore.ac.ukmdpi.com

Functionalization of Surfaces and Nanomaterials

The modification of surfaces and the functionalization of nanomaterials are critical for a vast array of applications, from biomedical devices to catalysis and electronics. nih.govucl.ac.ukmdpi.com Attaching specific molecules to a surface can alter its properties, such as hydrophilicity, biocompatibility, or reactivity. rsc.orgmolecularplasmagroup.com Azide-functionalized molecules are frequently used for surface modification due to the robust and specific nature of the azide-alkyne click reaction. mdpi.com

In principle, this compound could be employed to introduce a cyclobutane moiety onto a surface or nanoparticle. This might be desirable for creating a specific surface topography or for subsequent chemical transformations involving the cyclobutane ring. The general process for such a functionalization would involve an alkyne-modified surface being exposed to this compound under click chemistry conditions.

Despite this theoretical potential, there are no published studies that demonstrate the use of this compound for the functionalization of any specific surfaces or nanomaterials. taylorfrancis.commdpi.com Research in this area tends to focus on molecules that impart a desired functionality, such as targeting ligands for drug delivery or catalytic centers. researchgate.netfrontiersin.orgnih.gov The specific contribution of a 3-propoxycyclobutane group has not been explored or reported.

The following table provides a hypothetical representation of how data for such functionalization might be presented, based on common characterization techniques used for modified surfaces.

| Parameter | Unmodified Surface | Hypothetical this compound Functionalized Surface |

| Contact Angle (°) | Varies with substrate | Expected to change based on the hydrophobicity of the cyclobutane group. |

| Surface Roughness (nm) | Varies with substrate | May increase slightly due to the attached molecules. |

| Elemental Analysis (XPS) | Substrate specific | Presence of Nitrogen (from the newly formed triazole) would be expected. |

Spectroscopic and Analytical Characterization of 3 Azidopropoxycyclobutane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Azidopropoxycyclobutane. savemyexams.com Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the complete assignment of the compound's connectivity. savemyexams.commagritek.com

In ¹H NMR spectroscopy, the proton signals are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak). savemyexams.com The protons of the cyclobutane (B1203170) ring are expected to appear in the aliphatic region, with their specific shifts influenced by the anisotropic effects of the ring and the neighboring oxygen atom. The methylene (B1212753) protons of the propoxy chain will exhibit distinct signals, with the protons closest to the oxygen and azide (B81097) groups being the most deshielded.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and its bonding environment. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. magritek.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is illustrative and based on typical values for similar functional groups.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on C attached to O (cyclobutane) | 3.8 - 4.2 | Multiplet |

| Cyclobutane ring protons | 1.6 - 2.4 | Multiplet |

| -O-CH₂ -CH₂-CH₂-N₃ | 3.5 - 3.7 | Triplet |

| -O-CH₂-CH₂ -CH₂-N₃ | 1.8 - 2.1 | Multiplet |

| -O-CH₂-CH₂-CH₂ -N₃ | 3.3 - 3.5 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is illustrative and based on typical values for similar functional groups.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -O (cyclobutane) | 70 - 80 |

| Cyclobutane ring carbons | 20 - 35 |

| -O-C H₂-CH₂-CH₂-N₃ | 65 - 75 |

| -O-CH₂-C H₂-CH₂-N₃ | 25 - 35 |

| -O-CH₂-CH₂-C H₂-N₃ | 50 - 60 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govplus.ac.at The analysis of the vibrational spectra of this compound allows for the identification of its key functional groups.

The most characteristic feature in the IR spectrum of an azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group, which typically appears around 2100 cm⁻¹. deswater.com The symmetric stretch is often weaker and may be observed in the Raman spectrum. Other important vibrations include the C-O-C stretching of the ether linkage, C-H stretching of the aliphatic and cyclobutane groups, and various bending vibrations. americanpharmaceuticalreview.com

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. libretexts.org The symmetric stretch of the azide group and the vibrations of the cyclobutane ring are expected to be prominent in the Raman spectrum. americanpharmaceuticalreview.comlibretexts.org The complementary nature of IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational landscape. plus.ac.at

Table 3: Characteristic Vibrational Frequencies for this compound (Note: Data is illustrative and based on typical values for similar functional groups.)

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | ~2100 (Strong, Sharp) | Weak/Inactive |

| Azide (-N₃) | Symmetric Stretch | Weak/Inactive | ~1250 (Strong) |

| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1150 (Strong) | |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 |

| Cyclobutane Ring | Ring Puckering/Breathing | Variable | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Organic azides are known to exhibit characteristic UV absorption bands. deswater.com For alkyl azides like this compound, a weak absorption band is expected in the UV region, typically around 280-290 nm. deswater.com This absorption is attributed to an n → π* transition within the azide functional group. deswater.com Upon irradiation with UV light, aryl azido (B1232118) compounds have been shown to undergo significant changes in their UV-Vis spectra, indicating the activation of the azide moiety. researchgate.net While this compound is an alkyl azide, similar photochemical reactivity could be anticipated, leading to changes in its electronic spectrum upon UV exposure. The presence of sodium azide can also influence UV-vis absorption spectra, with characteristic maxima around 190 nm and 230 nm. ogs.it

Table 4: Expected UV-Vis Absorption for this compound (Note: Data is illustrative and based on typical values for alkyl azides.)

| Chromophore | Electronic Transition | λmax (nm) | Molar Absorptivity (ε) |

| Azide (-N₃) | n → π* | ~285 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. rsc.orgarizona.edu For this compound, electron impact (EI) or electrospray ionization (ESI) could be employed.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. A characteristic fragmentation pathway for organic azides involves the loss of a nitrogen molecule (N₂), resulting in a prominent peak at M-28. deswater.com Other common fragmentation patterns for ethers include cleavage of the C-O bond and α-cleavage. arizona.edu The fragmentation of the cyclobutane ring can also lead to characteristic daughter ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion and its fragments, further confirming the molecular formula. rsc.org

Table 5: Predicted Key Mass Spectrometry Fragments for this compound (Note: Data is illustrative and based on general fragmentation rules.)

| m/z Value | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M-28]⁺ | Loss of N₂ |

| [M-C₄H₇O]⁺ | Cleavage of the ether bond (propoxy side) |

| [M-C₃H₆N₃]⁺ | Cleavage of the ether bond (cyclobutyl side) |

| Various | Fragments from cyclobutane ring opening and subsequent cleavages |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The reactivity of the azide group, particularly in cycloaddition reactions like "click chemistry," makes in-situ reaction monitoring a valuable tool for studying the kinetics and mechanism of reactions involving this compound. nih.govresearchgate.net Advanced spectroscopic techniques allow for real-time analysis of the reaction mixture without the need for sampling.

FlowNMR spectroscopy has emerged as a powerful technique for the online monitoring of chemical reactions, including those involving the in-situ generation and use of azides. researchgate.netucc.ie This method provides quantitative data from complex mixtures in real-time. researchgate.net Another advanced technique is Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization method that can be used with benchtop NMR to monitor low-concentration azide-alkyne cycloaddition reactions in real time, overcoming the inherent low sensitivity of NMR. researchgate.netacs.org These techniques could be applied to monitor the conversion of this compound in reactions such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). nih.govacs.org

Computational and Theoretical Studies of 3 Azidopropoxycyclobutane

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were found that report on the quantum chemical calculations of the electronic structure and reactivity of 3-Azidopropoxycyclobutane. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies (HOMO/LUMO), electron density distribution, and electrostatic potential. This information is fundamental to predicting a molecule's reactivity, stability, and spectroscopic characteristics.

Molecular Dynamics Simulations of Conformational Behavior

There is no available research detailing molecular dynamics (MD) simulations of this compound. MD simulations are employed to understand the dynamic nature of molecules, including the exploration of different conformational states, the flexibility of the cyclobutane (B1203170) ring and the azidopropoxy side chain, and their interactions with potential solvent environments over time.

Computational Modeling of Reaction Pathways and Transition States

No specific computational models for the reaction pathways and transition states involving this compound have been reported in the scientific literature. This type of computational work is crucial for understanding the mechanisms of reactions the azide (B81097) or cyclobutane moieties might undergo, such as cycloadditions, reductions, or ring-opening reactions, by calculating the energy barriers and geometries of transition states.

Prediction of Novel Reactivities and Derivatizations

In the absence of foundational computational studies, there are no published predictions for novel reactivities or potential derivatizations of this compound based on theoretical models. Such predictive studies would build upon an understanding of the molecule's electronic structure and conformational dynamics to propose new chemical transformations and the synthesis of novel derivatives with potentially useful properties.

Future Research Directions and Innovations in 3 Azidopropoxycyclobutane Chemistry

Exploration of New Catalytic Systems for Azide (B81097) Reactivity

The azide moiety in 3-Azidopropoxycyclobutane is a versatile functional group, capable of undergoing a wide array of transformations. nottingham.ac.ukresearchgate.net Future research will likely focus on developing novel catalytic systems to control and expand the reactivity of this group, particularly in the context of the sterically demanding cyclobutane (B1203170) substituent.

A primary area of investigation will be the development of catalysts for the regioselective 1,3-dipolar cycloaddition of the azide with various alkynes, a cornerstone of "click chemistry". wikipedia.orgmdpi.com While copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, and ruthenium-catalyzed versions (RuAAC) favor the 1,5-isomer, the development of new catalysts could offer alternative regioselectivities or improved efficiency for the sterically hindered this compound. mdpi.combeilstein-journals.org Research into N-heterocyclic carbene-copper (NHC-Cu) complexes, for instance, has shown promise in differentiating the reactivity of various azides and alkynes, which could be leveraged for sequential ligations involving our target molecule. nih.gov

Another significant direction is the catalytic reduction of the azide to an amine. While methods like Staudinger reduction and hydrogenation are well-established, new catalytic systems offering milder conditions, higher functional group tolerance, and enhanced chemoselectivity will be crucial for integrating this compound into complex synthetic pathways. nottingham.ac.ukwikipedia.org Furthermore, the development of catalysts for the asymmetric azidation of prochiral precursors could provide enantiomerically enriched this compound, a valuable building block for chiral ligands and pharmaceuticals. sioc-journal.cn

The thermal or photochemical decomposition of azides to form highly reactive nitrenes opens up another avenue for catalytic exploration. researchgate.netwikipedia.org Catalysts that can control the insertion of these nitrenes into C-H or C=C bonds in an intra- or intermolecular fashion would be highly valuable for the synthesis of novel nitrogen-containing heterocyclic systems derived from this compound.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst System | Potential Product | Significance |

| [3+2] Cycloaddition | Ruthenium-based catalysts | 1,5-Disubstituted triazoles | Access to less common triazole isomers with unique properties. mdpi.com |

| [3+2] Cycloaddition | N-Heterocyclic Carbene (NHC)-Copper complexes | Regiocontrolled triazoles | Enhanced control in complex, multi-step syntheses. nih.gov |

| Asymmetric Azidation | Chiral transition metal complexes | Enantiomerically enriched this compound | Building block for chiral materials and bioactive molecules. sioc-journal.cn |

| Nitrene Insertion | Rhodium or Iridium complexes | Novel nitrogen heterocycles | Rapid construction of complex molecular architectures. nih.gov |

Design of Advanced Materials with Tunable Properties

The incorporation of the this compound unit into polymers and other materials is a promising area for innovation. The azide group serves as a versatile handle for "clicking" the cyclobutane moiety onto polymer backbones or surfaces, while the cyclobutane ring itself can impart unique properties to the resulting materials. researchgate.netresearchgate.netnih.govnsf.govmdpi.comnih.gov

One key area of research will be the development of novel polymers with tunable mechanical and thermal properties. For example, the incorporation of this compound into polyurethane or poly(2-oxazoline) backbones via click chemistry could lead to elastomers with adjustable cross-linking densities. nih.govnsf.govmdpi.com The rigid cyclobutane unit could enhance the thermal stability and modify the mechanical strength of these polymers. The properties of these materials could be fine-tuned by varying the concentration of the cyclobutane-containing monomer. nih.govcoledeforest.com

Furthermore, the azide functionality can be used to graft this compound onto surfaces to create functional coatings. These coatings could be designed to have specific wetting properties, biocompatibility, or to act as a platform for the attachment of other molecules, such as peptides or drugs. coledeforest.com The cyclobutane group could influence the packing and orientation of the molecules on the surface, leading to materials with unique interfacial properties.

The development of responsive or "smart" materials is another exciting prospect. For instance, the strained cyclobutane ring could be designed to undergo ring-opening reactions in response to specific stimuli, such as light, heat, or a chemical trigger. This could be used to create materials that change their properties on demand, for example, by releasing an encapsulated agent or altering their mechanical characteristics.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Design Strategy | Tunable Property | Potential Application |

| Elastomers | Incorporation into polyurethane backbone via click chemistry. nih.govnsf.gov | Mechanical strength, thermal stability. | Biomedical devices, coatings. nih.gov |

| Functional Surfaces | Grafting onto surfaces via azide-alkyne cycloaddition. | Wettability, biocompatibility. | Biosensors, drug delivery systems. coledeforest.com |

| Responsive Polymers | Stimuli-responsive ring-opening of the cyclobutane ring. | Controlled release, mechanical response. | Smart materials, actuators. researchgate.net |

| Fluorescent Materials | Covalent attachment to fluorescent dyes via the azide group. | Emission wavelength, quantum yield. | Bioimaging, sensing. mdpi.com |

Integration into Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.nettcichemicals.commdpi.commdpi.commdpi.comorganic-chemistry.org The unique combination of functional groups in this compound makes it an ideal candidate for the design of novel MCRs.

A significant research direction will be the use of this compound in Ugi-type reactions. In a variation of the classic Ugi four-component reaction, the azide can act as a nucleophile to trap the intermediate nitrilium ion, leading to the formation of tetrazole derivatives. nih.gov The presence of the cyclobutane moiety could influence the stereochemical outcome of these reactions and lead to the synthesis of novel, sterically constrained peptide mimics.

Another promising avenue is the integration of this compound into Passerini-type reactions. The Passerini three-component reaction typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy carboxamide. frontiersin.org By designing reaction sequences where the azide participates in a subsequent transformation, complex heterocyclic structures incorporating the cyclobutane unit can be accessed in a highly convergent manner.

Furthermore, the development of tandem reactions that combine the reactivity of the azide with transformations involving the cyclobutane ring would be a powerful strategy. For example, a reaction could be envisioned where an initial cycloaddition of the azide is followed by a ring-expansion or ring-opening of the cyclobutane core, leading to the rapid construction of complex polycyclic systems. researchgate.netrsc.org

Table 3: Potential Multi-Component Reactions Involving this compound

| MCR Type | Reactants | Potential Product | Significance |

| Ugi-Azide | Aldehyde, amine, isocyanide, this compound | Cyclobutane-substituted tetrazoles | Access to novel, sterically hindered peptidomimetics. nih.gov |

| Passerini-Click | Isocyanide, aldehyde, carboxylic acid, followed by click reaction with this compound | Complex α-acyloxy carboxamides with a cyclobutane moiety | Rapid assembly of diverse molecular scaffolds. frontiersin.org |

| Tandem Cycloaddition/Ring-Expansion | This compound, alkyne, followed by Lewis acid-catalyzed rearrangement | Fused heterocyclic systems | Efficient construction of complex molecular architectures. researchgate.netrsc.org |

| Vinyl Azide MCR | Reaction with aldehydes and amines | Substituted imidazoles bearing a cyclobutane group | Access to a class of medicinally relevant heterocycles. acs.org |

Sustainability Aspects in the Synthesis and Application of this compound

Future research will undoubtedly place a strong emphasis on the development of sustainable methods for the synthesis and application of this compound. This aligns with the broader goals of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netrsc.orgrsc.orgnih.govnih.gov

In terms of synthesis, a key objective will be to develop catalytic, atom-economical routes to this compound and its precursors. This could involve the use of earth-abundant metal catalysts for the key bond-forming steps, as well as the exploration of biocatalytic methods. rsc.org The use of greener solvents, such as water or bio-derived solvents like Cyrene, will also be a priority to reduce the environmental impact of the synthetic process. nih.gov Flow chemistry approaches could offer safer and more scalable methods for handling potentially energetic azide intermediates.

Regarding applications, the use of this compound in click chemistry is inherently sustainable due to the high efficiency, mild reaction conditions, and minimal byproducts of these reactions. nih.gov Future research could focus on developing catalytic systems for these reactions that are recyclable or can be used in aqueous media.

The design of materials from this compound with an emphasis on recyclability and biodegradability will be another important area. For example, incorporating cleavable linkages into polymers derived from this compound could facilitate their degradation and recycling. The use of monomers derived from renewable feedstocks for the synthesis of these polymers would further enhance their sustainability profile. rsc.org

Q & A

Q. Basic Safety Protocol

- Small-Scale Piloting : Conduct reactions at ≤1 mmol scale to identify exothermic peaks via RC1e calorimetry.

- In Situ Azide Generation : Avoid isolating sodium azide; use trimethylsilyl azide in controlled flow reactors.

- Quenching Procedures : Post-reaction, treat mixtures with NaNO/HCl to decompose residual azides.

Advanced Monitoring : Implement real-time FTIR or Raman spectroscopy to detect hazardous intermediates .

How do steric and electronic effects influence the reactivity of this compound in polymer crosslinking applications?

Q. Advanced Mechanistic Study

Steric Effects : Use X-ray crystallography or molecular dynamics to analyze cyclobutane ring strain and azide orientation.

Electronic Effects : Measure Hammett substituent constants for derivatives with electron-withdrawing/donating groups.

Crosslinking Efficiency : Compare gelation times via rheometry and correlate with DFT-calculated azide vibrational frequencies (e.g., IR peaks at ~2100 cm) .

What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies of this compound derivatives?

Q. Data Analysis Framework

Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

Meta-Analysis : Pool results from multiple studies using random-effects models, accounting for heterogeneity via I statistics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.